MAO-B vs. MAO-A Isoform Selectivity Profile of 5,7-Difluoroquinolin-2-amine
5,7-Difluoroquinolin-2-amine demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 15.4 μM (1.54E+4 nM), while showing significantly weaker inhibition of MAO-A with an IC50 of 100 μM (1.00E+5 nM), yielding a selectivity ratio of approximately 6.5-fold for MAO-B over MAO-A under identical assay conditions [1]. This contrasts with standard MAO inhibitors: selegiline (L-deprenyl), a selective MAO-B inhibitor, exhibits IC50 values in the low nanomolar range (approximately 0.02-0.04 μM), while clorgyline, a selective MAO-A inhibitor, shows IC50 values around 0.001-0.01 μM [2]. The compound's moderate micromolar potency with measurable isoform preference distinguishes it from both potent clinical MAO inhibitors and non-selective quinoline derivatives.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | 15.4 μM (1.54E+4 nM) |
| Comparator Or Baseline | Selegiline (MAO-B reference inhibitor): ~0.02-0.04 μM; Clorgyline (MAO-A reference): ~0.001-0.01 μM |
| Quantified Difference | Target compound is approximately 385-770 fold less potent than selegiline; exhibits 6.5-fold selectivity for MAO-B over MAO-A |
| Conditions | Human MAO-A and MAO-B; fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes |
Why This Matters
This selectivity profile positions 5,7-difluoroquinolin-2-amine as a potential scaffold for developing moderate-affinity MAO-B ligands with reduced off-target MAO-A effects, relevant for neurological research applications where complete MAO-B ablation is undesirable.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484): 5,7-Difluoroquinolin-2-amine. IC50: MAO-B 1.54E+4 nM; MAO-A 1.00E+5 nM. Assay: inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay. View Source
- [2] Youdim MB, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology. 2006;147(S1):S287-S296. DOI: 10.1038/sj.bjp.0706464. View Source
